Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Overview
Description
Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with N,N-dimethylamine to form N,N-dimethylbenzenesulfonamide. This intermediate is then reacted with 4-(phenylsulfonyl)-1-piperidinecarbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, each with distinct chemical and physical properties .
Scientific Research Applications
Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the enzyme’s active site, preventing its normal function and leading to reduced tumor growth in cancer cells . The pathways involved include disruption of cellular pH regulation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,N-dimethylbenzenesulfonamide: Shares structural similarities but differs in its functional groups and specific applications.
N,N-Dimethylbenzenesulfonamide: Another related compound with distinct chemical properties and uses.
Uniqueness
Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-21(2)29(26,27)19-10-8-16(9-11-19)20(23)22-14-12-18(13-15-22)28(24,25)17-6-4-3-5-7-17/h3-11,18H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVAPKFZQHETTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134986 | |
Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448030-30-5 | |
Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448030-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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